(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride
CAS No.:
Cat. No.: VC13331456
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO2 |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | methyl 4-[(3R)-piperidin-3-yl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m0./s1 |
| Standard InChI Key | SMSHBDLHVMFUOO-YDALLXLXSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzoate ester moiety. The ester group is located at the 4-position of the benzene ring, creating a planar aromatic system connected to the three-dimensional piperidine scaffold. The R-configuration at the chiral center (piperidine C3) is critical for its interaction with biological targets .
Key Structural Features:
-
Molecular Formula: C₁₃H₁₈ClNO₂
-
Molecular Weight: 271.74 g/mol
-
Chirality: Single stereocenter at piperidine C3 (R-configuration).
-
Salt Form: Hydrochloride counterion improves crystallinity and solubility (water solubility: ~15 mg/mL at 25°C) .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, piperidine H), 2.95–2.75 (m, 1H, piperidine H), 2.60–2.40 (m, 2H, piperidine H), 1.90–1.60 (m, 4H, piperidine H).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 2550 cm⁻¹ (N⁺–H stretch), 1600 cm⁻¹ (aromatic C=C) .
Synthesis and Stereochemical Control
Laboratory-Scale Synthesis
The synthesis of (R)-methyl 4-(piperidin-3-yl)benzoate hydrochloride involves a multi-step sequence emphasizing enantioselectivity:
Step 1: Esterification of 4-Bromobenzoic Acid
4-Bromobenzoic acid is treated with methanol and H₂SO₄ under reflux to yield methyl 4-bromobenzoate (yield: 92%).
Step 2: Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between methyl 4-bromobenzoate and piperidin-3-ylboronic acid introduces the piperidine moiety. Chiral ligands such as (R)-BINAP ensure enantioselectivity, achieving >98% ee .
Step 3: Salt Formation
The free base is treated with HCl in ethyl acetate to precipitate the hydrochloride salt (purity: 99.5% by HPLC).
Industrial Production Challenges
Scaling this synthesis requires optimizing:
-
Catalyst Recycling: Pd recovery using polymeric supports reduces costs.
-
Crystallization Control: Anti-solvent addition (tert-butyl methyl ether) ensures consistent particle size distribution (D90 < 50 µm).
Biological Activity and Mechanism
Receptor Binding Profiling
(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride exhibits high affinity for monoamine transporters:
| Target | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (vs. SERT) |
|---|---|---|
| Serotonin Transporter (SERT) | 12 ± 2 | 1.0 |
| Norepinephrine Transporter (NET) | 150 ± 20 | 12.5 |
| Dopamine Transporter (DAT) | >1000 | >83 |
This selectivity profile suggests potential as an antidepressant with reduced dopaminergic side effects .
In Vivo Pharmacokinetics
A rat study (n = 6) demonstrated favorable pharmacokinetics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 78% ± 5% |
| Half-life (t₁/₂) | 4.2 ± 0.3 h |
| Cmax (10 mg/kg) | 1.2 ± 0.1 µg/mL |
| AUC₀–∞ | 15.4 ± 1.2 µg·h/mL |
The compound crosses the blood-brain barrier efficiently (brain/plasma ratio: 2.3) .
Therapeutic Applications
Neuroprotective Effects
Pretreatment with 5 µM compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 40% (p < 0.05), likely via σ-1 receptor activation (EC₅₀ = 80 nM) .
Comparative Analysis of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| SERT Kᵢ (nM) | 12 ± 2 | 450 ± 30 |
| Metabolic Stability (HLM) | t₁/₂ = 45 min | t₁/₂ = 12 min |
| hERG IC₅₀ | >30 µM | 8 µM |
The R-configuration confers both enhanced target engagement and safety margins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume